molecular formula C22H14FN3S B3001796 (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile CAS No. 477187-97-6

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile

Cat. No.: B3001796
CAS No.: 477187-97-6
M. Wt: 371.43
InChI Key: OIEDPYNLZUODJV-LGMDPLHJSA-N
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Description

The compound (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 4-fluorophenyl group at position 4 and a naphthalen-1-ylamino moiety at position 3 of the acrylonitrile backbone. This Z-configuration is critical for its planar or partially planar molecular geometry, which influences aggregation behavior and photophysical properties .

Properties

IUPAC Name

(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-ylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3S/c23-18-10-8-16(9-11-18)21-14-27-22(26-21)17(12-24)13-25-20-7-3-5-15-4-1-2-6-19(15)20/h1-11,13-14,25H/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEDPYNLZUODJV-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2N/C=C(/C#N)\C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing relevant studies, case reports, and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a naphthalene moiety, and an acrylonitrile group, which are known to contribute to various biological activities. The presence of the fluorophenyl group enhances its pharmacological profile, potentially affecting its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit critical cellular pathways involved in tumor growth and proliferation. Specifically, some thiazole derivatives have been shown to induce apoptosis in cancer cells by interacting with Bcl-2 proteins and other apoptotic pathways .
  • Case Study : One study reported that a thiazole derivative exhibited an IC50 value of 9.39 μM against breast cancer cells, which is notably more potent than conventional chemotherapy agents like doxorubicin .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Thiazole derivatives are known for their broad-spectrum antibacterial and antifungal properties.

  • In Vitro Studies : In vitro evaluations indicated that related thiazole compounds had minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Resistance Studies : A study investigating the antimicrobial resistance profiles found that certain thiazole derivatives maintained efficacy against resistant strains, suggesting their potential role in combating antibiotic resistance .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:

Structural FeatureEffect on Activity
Thiazole Ring Essential for cytotoxic activity
Fluorophenyl Group Enhances binding affinity
Naphthalene Moiety Contributes to hydrophobic interactions
Electron-donating Groups Increase activity against cancer cells

This table summarizes how specific structural features influence the biological efficacy of related compounds.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its biological activity, linked to a naphthalene moiety. The presence of the fluorophenyl group enhances its pharmacological profile. The synthesis typically involves multi-step reactions, including condensation and cyclization processes that yield high purity and yield of the final product. For instance, the compound can be synthesized through the reaction of specific thiourea derivatives with aryl halides under controlled conditions .

Antibacterial Activity

Recent studies have demonstrated that compounds similar to (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile exhibit potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives of thiazole have shown broad-spectrum activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Antifungal Activity

The antifungal potential of this compound has also been explored, particularly against species like Candida albicans. Structural modifications in similar thiazole-based compounds have led to enhanced antifungal activity, suggesting that the incorporation of specific substituents can optimize efficacy against fungal infections .

Anticancer Properties

Thiazole derivatives are recognized for their anticancer activities. Studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest in cancerous cells. For instance, compounds derived from thiazole scaffolds have been tested against multiple cancer cell lines, demonstrating significant cytotoxic effects .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of thiazole-based compounds:

  • Antibacterial Study : A series of thiazole derivatives were synthesized and tested for antibacterial activity. Compounds with 4-fluorophenyl substitutions showed enhanced activity against Gram-positive bacteria compared to their unsubstituted counterparts .
  • Antifungal Research : In vitro studies revealed that certain thiazole derivatives exhibited strong antifungal activity against Candida albicans, indicating their potential as therapeutic agents in treating fungal infections .
  • Anticancer Evaluation : In a recent study, a derivative containing a thiazole core was shown to induce apoptosis in cancer cell lines such as HepG2 and MCF-7, showcasing its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Acrylonitrile Derivatives

(Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile
  • Structure: Differs in the substituent at position 3 (3-hydroxy-4-methoxyphenyl vs. naphthalen-1-ylamino).
  • Molecular Weight : 352.38 g/mol (vs. ~378.43 g/mol for the target compound, estimated based on structural similarity).
(Z)-2-(4-(3-Methoxyphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile
  • Structure: Shares the naphthalen-1-ylamino group but substitutes the 4-fluorophenyl with a 3-methoxyphenyl group on the thiazole.
  • This could modulate fluorescence quantum yields or reactivity in sensing applications .
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile
  • Structure: Replaces the 4-fluorophenyl with a 4-nitrophenyl group and substitutes the naphthylamino with a chloro-methylphenylamino group.
  • Impact of Nitro Group : The strong electron-withdrawing nitro group may redshift absorption/emission spectra and enhance charge-transfer interactions, making this compound more suited for optoelectronic applications than the fluorophenyl analog .

Urea-Thiazole Hybrids

Compounds such as 1f and 1g feature urea-linked thiazole cores with trifluoromethylphenyl or fluorophenyl substituents.

  • Melting Points: 188–207°C (vs. unrecorded for the target compound), suggesting higher thermal stability due to urea’s rigid structure. Yields: 70–78% (similar to typical synthetic routes for acrylonitrile-thiazoles).

Fluoroaryl-Thiazole-Pyrazole/Triazole Derivatives

Compounds 4 and 5 incorporate pyrazole and triazole rings alongside thiazole and fluorophenyl groups.

  • Crystallography : Both compounds crystallize in triclinic systems with P̄1 symmetry, highlighting the role of fluorophenyl groups in dictating packing modes—a property likely shared with the target compound .

Q & A

Q. What synthetic methodologies are optimal for preparing (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile?

The compound can be synthesized via Knoevenagel condensation, a widely used method for acrylonitrile derivatives. This involves reacting a thiazol-2-yl acetonitrile precursor (e.g., 4-(4-fluorophenyl)thiazol-2-yl acetonitrile) with an aromatic aldehyde (e.g., naphthalen-1-ylamine aldehyde) in the presence of a base like piperidine or ammonium acetate. Solvent choice (e.g., ethanol or DMF) and reaction temperature (80–100°C) critically influence yield and stereoselectivity. The Z-configuration is stabilized by intramolecular hydrogen bonding, which can be confirmed via X-ray crystallography .

Q. How is the stereochemical configuration (Z/E) of the acrylonitrile moiety confirmed experimentally?

The Z-configuration is typically confirmed using:

  • X-ray crystallography : Provides unambiguous evidence of spatial arrangement (e.g., as shown in analogous (Z)-3-(4-chlorophenyl)acrylonitrile structures) .
  • NMR spectroscopy : Coupling constants (J) between α,β-protons in Z-isomers are smaller (<12 Hz) compared to E-isomers due to restricted rotation .
  • UV-Vis spectroscopy : Conjugation patterns differ between isomers, affecting absorption maxima .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : Assign thiazole, naphthalene, and acrylonitrile proton environments.
  • IR spectroscopy : Identify nitrile (C≡N, ~2200 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
  • Single-crystal XRD : Resolve stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported anticancer activity data for this compound?

Discrepancies may arise from variations in:

  • Cell line specificity : For example, GI50 values ranged from 0.021 μM to 12.2 μM across a 60-cell panel in structurally similar benzothiazole acrylonitriles .
  • Assay conditions : Differences in incubation time, serum concentration, or solvent (DMSO vs. aqueous buffers) affect compound stability and bioavailability.
  • Data normalization : Use standardized controls (e.g., cisplatin) and statistical validation (e.g., ANOVA with post-hoc tests) to ensure reproducibility .

Table 1 : Representative Anticancer Activity Data (Analogous Compounds)

CompoundAvg. GI50 (μM)Most Sensitive Cell LineReference
Benzo[d]thiazol-2-yl analog0.021–12.2Leukemia (CCRF-CEM)
4-Fluorophenyl derivative1.4–8.7Breast (MCF-7)

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

  • Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer .
  • Molecular Docking : Simulate binding to targets like EGFR or tubulin using software (AutoDock Vina, Schrödinger). Key interactions include:
  • π-π stacking between naphthalene and hydrophobic pockets.
  • Hydrogen bonding via the acrylonitrile nitrile group .
    • Molecular Dynamics (MD) : Assess binding stability over time (e.g., 100 ns simulations in explicit solvent) .

Q. How can researchers optimize the compound’s selectivity for specific biological targets?

  • Structure-Activity Relationship (SAR) Studies :
  • Modify the thiazole’s 4-fluorophenyl group to alter steric/electronic effects.
  • Replace naphthalen-1-ylamino with substituted aryl groups to tune hydrophobicity.
    • Proteomic Profiling : Use kinome-wide screening to identify off-target effects .
    • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance tissue-specific delivery .

Q. What experimental approaches validate the compound’s mechanism of action in glioblastoma models?

  • 3D Spheroid Assays : Compare efficacy in 2D monolayers vs. 3D cultures to mimic tumor microenvironments .
  • Western Blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) and pathway proteins (e.g., PI3K/AKT).
  • Flow Cytometry : Assess cell cycle arrest (e.g., G2/M phase blockade) .

Methodological Considerations

  • Stereoselective Synthesis : Use chiral auxiliaries or asymmetric catalysis to improve Z/E ratio .
  • Crystallization Challenges : Co-crystallize with stabilizing agents (e.g., crown ethers) for XRD analysis .
  • Biological Assay Pitfalls : Include solvent controls to rule out DMSO-induced cytotoxicity .

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